Policresulen

Description

Properties

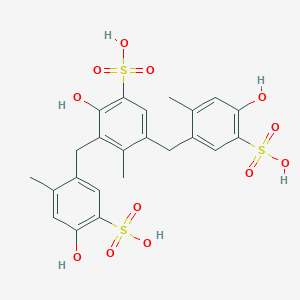

IUPAC Name |

2-hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12S3/c1-11-4-18(24)20(36(27,28)29)8-14(11)6-16-10-22(38(33,34)35)23(26)17(13(16)3)7-15-9-21(37(30,31)32)19(25)5-12(15)2/h4-5,8-10,24-26H,6-7H2,1-3H3,(H,27,28,29)(H,30,31,32)(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZKMKGNTMOPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CC2=CC(=C(C(=C2C)CC3=CC(=C(C=C3C)O)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143913 | |

| Record name | Policresulen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101418-00-2 | |

| Record name | Policresulen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In Vitro Mechanism of Action of Policresulen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Policresulen is a condensation product of metacresolsulfonic acid and formaldehyde, characterized by its high acidity and potent antimicrobial and hemostatic properties. It is utilized topically for the treatment of various gynecological conditions, such as cervicitis and vaginal infections, as well as in dermatology and surgery for its astringent and antiseptic effects. The therapeutic efficacy of this compound is attributed to its unique mechanism of action, which involves broad-spectrum antimicrobial activity and the selective coagulation of necrotic or pathologically altered tissues. This technical guide provides an in-depth overview of the in vitro methodologies employed to elucidate the core mechanisms of action of this compound.

Antimicrobial Activity

This compound exhibits a wide range of antimicrobial activity against various pathogens, including bacteria, fungi, and protozoa. Its acidic nature and ability to denature proteins are believed to be the primary contributors to its antimicrobial effects. In vitro studies are crucial to quantify its potency and spectrum of activity.

Proposed Mechanism of Action

The antimicrobial action of this compound is primarily attributed to its low pH, which creates an unfavorable environment for microbial growth. Furthermore, it is hypothesized that this compound denatures microbial proteins, leading to the disruption of essential cellular functions and ultimately, cell death. This non-specific mechanism of action makes the development of microbial resistance less likely.

Experimental Protocols

The broth microdilution method is a standard technique to determine the MIC and MBC/MFC of an antimicrobial agent.

Protocol:

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth medium. A range of concentrations should be tested to determine the inhibitory endpoint.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (negative control) and medium with the inoculum (positive control) are included.

-

Incubation: The microtiter plate is incubated at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Determination of MBC/MFC: An aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium. The plates are incubated under suitable conditions. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation

The following table summarizes hypothetical MIC and MBC/MFC values for this compound against common pathogens.

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 128 | 256 |

| Escherichia coli (ATCC 25922) | 256 | 512 |

| Pseudomonas aeruginosa (ATCC 27853) | 512 | >512 |

| Candida albicans (ATCC 90028) | 64 | 128 |

| Trichomonas vaginalis | 32 | 64 |

Visualization

Selective Protein Denaturation and Coagulation

A key feature of this compound is its ability to selectively denature and coagulate necrotic or pathologically altered tissue while leaving healthy tissue largely unaffected.[1] This selective action is fundamental to its therapeutic effect in wound cleansing and debridement.

Proposed Mechanism of Action

The high acidity of this compound leads to the protonation of amino acid residues in proteins, disrupting their tertiary and quaternary structures and causing denaturation and precipitation. It is hypothesized that necrotic and pathologically altered tissues have a different protein composition and a lower pH environment, which makes them more susceptible to the denaturing effects of this compound compared to healthy tissues.

Experimental Protocols

This assay assesses the ability of a substance to inhibit protein denaturation, which is relevant for anti-inflammatory studies. To adapt this for this compound's pro-coagulant effect, the protocol is modified to measure the extent of protein precipitation.

Protocol:

-

Preparation of Protein Solution: A solution of a standard protein, such as bovine serum albumin (BSA) or egg albumin, is prepared in a phosphate-buffered saline (PBS) at a concentration of 1% (w/v).

-

Reaction Mixture: In separate tubes, a fixed volume of the protein solution is mixed with varying concentrations of this compound. A control tube contains the protein solution with PBS instead of this compound.

-

Incubation: The tubes are incubated at 37°C for 20 minutes.

-

Denaturation Induction (Optional for this adaptation): In standard anti-inflammatory assays, denaturation is induced by heating. For assessing this compound's direct effect, this step can be omitted or modified.

-

Measurement of Precipitation: The turbidity of the solutions is measured spectrophotometrically at a wavelength of 660 nm. An increase in absorbance indicates increased protein precipitation.

-

Calculation: The percentage of protein precipitation can be calculated using the formula: % Precipitation = [(Abs_sample - Abs_control) / Abs_control] * 100

Data Presentation

The table below shows hypothetical data on the concentration-dependent protein precipitation induced by this compound.

| This compound Concentration (µg/mL) | % Protein Precipitation (BSA) |

| 100 | 15.2 |

| 250 | 35.8 |

| 500 | 68.4 |

| 1000 | 92.1 |

Visualization

Cytotoxicity

While this compound is intended for topical application and exhibits selective action, it is essential to evaluate its potential cytotoxicity on healthy cells to understand its safety profile.

Proposed Mechanism of Action

At high concentrations, the strong acidity and protein-denaturing properties of this compound can cause non-specific damage to the cell membranes and intracellular proteins of healthy cells, leading to cell death.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Culture: A suitable cell line (e.g., human keratinocytes HaCaT, fibroblasts) is cultured in a 96-well plate to a confluency of 70-80%.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives medium without this compound.

-

Incubation: The cells are incubated with this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the control group. The IC50 value (the concentration that inhibits 50% of cell viability) can be calculated.

Data Presentation

The following table presents hypothetical IC50 values of this compound on different cell lines.

| Cell Line | Incubation Time (h) | IC50 (µg/mL) |

| HaCaT (Keratinocytes) | 24 | 750 |

| L929 (Fibroblasts) | 24 | 820 |

| HeLa (Cervical Cancer Cells) | 24 | 450 |

Visualization

Conclusion

The in vitro evaluation of this compound's mechanism of action relies on a combination of microbiological, biochemical, and cell-based assays. The methodologies outlined in this guide provide a framework for quantifying its antimicrobial efficacy, understanding its unique selective protein coagulation properties, and assessing its cytotoxic potential. Further research employing these and more advanced techniques will continue to elucidate the multifaceted therapeutic actions of this compound.

References

A Technical Guide to the Physicochemical Properties of Policresulen for Pharmaceutical Formulation

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core physicochemical properties of policresulen, a polymeric substance essential for its formulation into stable and effective drug products. The information presented is intended to guide researchers and formulation scientists in navigating the challenges and opportunities associated with this active pharmaceutical ingredient (API).

Core Physicochemical Properties

This compound is a polycondensation product of metacresolsulfonic acid and formaldehyde.[1][2][3] Its polymeric nature, characterized by repeating sulfonic acid-functionalized aromatic units linked by methylene bridges, is fundamental to its physical and chemical characteristics. Unlike small molecules, this compound exists as a mixture of polymer chains of varying lengths, meaning properties like molecular weight are described as a distribution.[4][5]

A summary of its key physicochemical properties is presented below.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Description |

| Chemical Name | 2-hydroxy-4-methylbenzenesulfonic acid polymer with formaldehyde[2] |

| Appearance | Solid, typically appearing as off-white or yellowish flakes, crystalline powder, or granular pearls.[1] |

| Solubility | - Water: Reports vary from smoothly soluble, forming a clear to pale brownish solution, to partly miscible.[1][6] This may depend on the specific grade and molecular weight distribution of the polymer. - Other Solvents: Soluble in mixtures containing polyethylene glycol (PEG), ethanol, and propylene glycol, which are often used as co-solvents in formulations.[7] |

| Acidity (pKa) | A specific pKa value is not reported in the literature. As a polysulfonic acid resin, it is a strong acid. This high acidity is integral to its therapeutic action and a critical factor for formulation compatibility.[3][8] |

| Molecular Weight (MW) | As a polymer, this compound has a molecular weight distribution (e.g., Mn, Mw) rather than a single molecular weight.[4][9] Specific values are not publicly available and must be determined experimentally for a given batch. |

| Melting Point | Reported to be above 130°C.[1] |

| Density | Approximately 1.7 to 1.8 g/cm³ for the solid form.[1] |

Synthesis and Structure

This compound is synthesized via an acid-catalyzed condensation polymerization reaction. Metacresolsulfonic acid monomers are chemically linked together by formaldehyde, forming methylene bridges between the aromatic rings.

Caption: Synthesis pathway of this compound.

Stability and Degradation Profile

This compound is stable under normal storage conditions but is susceptible to degradation and interaction under specific chemical environments.[6]

-

Chemical Incompatibilities: this compound is incompatible with strong oxidizing agents and bases.[6][10] Its highly acidic nature will cause vigorous reactions with basic substances.

-

Reactivity with Metals: A critical consideration for manufacturing and storage is its reactivity with many metals, which results in the liberation of hydrogen gas.[6][11] This can lead to the formation of explosive mixtures in sealed containers, necessitating the use of non-metallic or appropriately lined vessels.[12]

-

Storage Conditions: It should be stored in tightly closed, properly labeled containers, protected from moisture.[6][12]

-

Hypothetical Degradation: While specific degradation pathways are not extensively documented, a plausible route under harsh conditions (e.g., extreme heat or pH) is the acid-catalyzed hydrolytic cleavage of the methylene bridges, leading to depolymerization and the release of monomeric or oligomeric units.

Caption: Hypothetical degradation pathway for this compound.

Key Considerations for Formulation Development

The unique properties of this compound dictate several key considerations for successful formulation.

-

Excipient Compatibility: Due to its strong acidity, excipients must be carefully selected to avoid chemical incompatibilities. Basic compounds, such as certain amine-containing polymers or alkaline salts, should be avoided.

-

Solubility Enhancement: As evidenced in patent literature, formulating this compound often requires a multi-component solvent system.[7] A combination of water with co-solvents and solubilizers like polyethylene glycols (e.g., PEG 4000), propylene glycol, and polysorbates can be used to achieve the desired concentration and stability.[7]

-

pH of the Final Formulation: The final product will be inherently acidic. While this acidity is responsible for its therapeutic effect, the formulation's final pH must be controlled to ensure stability, patient tolerance, and compatibility with primary packaging components.

-

Manufacturing Process for a Gel Formulation: A common approach for creating a this compound gel involves a two-part process. One part involves hydrating a gelling agent (e.g., Carbopol) in water, while the second part involves dissolving this compound in a suitable co-solvent blend. The two parts are then combined under controlled conditions.[7]

Caption: General workflow for a this compound gel formulation.

Recommended Experimental Protocols

The following section details methodologies for characterizing the key physicochemical properties of this compound.

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of this compound.[5][9]

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector. A multi-angle light scattering (MALS) detector can be added for absolute molecular weight determination.[13]

-

Columns: A series of GPC columns suitable for separating water-soluble polymers in the expected molecular weight range.

-

Mobile Phase: An aqueous buffer solution, such as phosphate or acetate buffer, containing a salt (e.g., 0.1 M NaNO₃) to suppress ionic interactions. The pH should be optimized for consistent polymer conformation.

-

Calibration Standards: Use a series of well-characterized, narrow-distribution polymer standards (e.g., polyethylene oxide, pullulan) with known molecular weights that cover the expected range of the this compound sample.

-

Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 1-5 mg/mL). Filter the solution through a 0.22 or 0.45 µm filter compatible with aqueous solutions.

-

Analysis: Equilibrate the system with the mobile phase. Inject the prepared standards and the sample.

-

Data Processing: Generate a calibration curve of log(MW) versus retention time using the standards. Use this curve to calculate Mn, Mw, and PDI (Mw/Mn) for the this compound sample.

Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of solid this compound.[9][13]

Methodology:

-

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC).

-

Sample Preparation: Accurately weigh 3-5 mg of the dried this compound powder into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 200°C). This first heating scan removes thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

Heat the sample a second time using the same heating rate.

-

-

Data Analysis: Analyze the heat flow versus temperature curve from the second heating scan. The glass transition (Tg) is observed as a step change in the baseline, and the melting point (Tm) is identified as the peak of the endothermic melting event.

Objective: To identify potential degradation pathways and develop an analytical method capable of separating degradation products from the parent API, in line with ICH guidelines.[14]

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various media.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Store the solid powder and a solution at 80°C for 48 hours.

-

Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[14]

-

-

Analysis:

-

Develop a stability-indicating HPLC method, typically using a C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Use a photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) to help identify degradation products.

-

Analyze all stressed samples against a non-stressed control to determine the percentage of degradation and the relative retention times of any degradation products.

-

Caption: Workflow for a forced degradation study.

References

- 1. What is this compound BP EP USP Pharma Grade - Properties & Specifications [jeiferpharm.com]

- 2. This compound - 50% aqueous | 101418-00-2 | FP41112 [biosynth.com]

- 3. Second-Generation meta-Phenolsulfonic Acid-Formaldehyde Resin as a Catalyst for Continuous-Flow Esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polymer characterization - Wikipedia [en.wikipedia.org]

- 5. How Do We Set Up or Choose An Optimal Procedure to Determine the Molecular Weight of Polymers with A Good Accuracy Using Size Exclusion Chromatography or Viscometry? A Mini-Review [pubs.sciepub.com]

- 6. merck.com [merck.com]

- 7. CN101239035A - this compound vaginal gel and preparation thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. SPECIFIC POLYMERS proposes Physico-chemical Analyses [specificpolymers.com]

- 10. merck.com [merck.com]

- 11. msd.com [msd.com]

- 12. msd.com [msd.com]

- 13. measurlabs.com [measurlabs.com]

- 14. Physicochemical Stability of Doravirine (Pifeltro®): Characterization of Main Degradation Products and Assessment of Stability of Tablets Repackaged in Single-Dose Unit Containers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Policresulen Oligomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Policresulen is a topical hemostatic and antiseptic agent, chemically defined as a polycondensation product of meta-cresolsulfonic acid and formaldehyde. Its therapeutic action is primarily attributed to its acidic nature and its ability to coagulate proteins, leading to the selective necrosis of pathological tissues while promoting the regeneration of healthy tissue. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound oligomers, intended for professionals in research, development, and quality control of pharmaceuticals.

Synthesis of this compound Oligomers

The synthesis of this compound is a two-step process involving the sulfonation of m-cresol followed by its condensation with formaldehyde. While specific industrial protocols are proprietary, the general chemical pathway is well-understood.

1.1. General Synthesis Pathway

The synthesis can be broadly categorized into two main reactions:

-

Sulfonation of m-Cresol: m-Cresol is reacted with a sulfonating agent, typically concentrated sulfuric acid, to introduce sulfonic acid groups onto the aromatic ring.

-

Polycondensation: The resulting m-cresolsulfonic acid is then polymerized with formaldehyde in an acidic medium. This reaction forms methylene bridges between the sulfonated cresol units, resulting in a mixture of oligomers of varying chain lengths.

1.2. Experimental Protocol: A Generalized Approach

The following protocol is a generalized representation based on the synthesis of similar phenolic resins and should be adapted and optimized for specific laboratory or industrial-scale production.

Materials:

-

m-Cresol

-

Concentrated Sulfuric Acid (98%)

-

Formaldehyde solution (37%)

-

Deionized Water

Procedure:

-

Sulfonation:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, carefully add a predetermined molar ratio of concentrated sulfuric acid to m-cresol. The reaction is exothermic and should be controlled by external cooling to maintain a temperature range of 70-80°C.

-

After the addition is complete, continue stirring at this temperature for 1-2 hours to ensure complete sulfonation.

-

-

Condensation:

-

Cool the reaction mixture to below 70°C.

-

Slowly add the formaldehyde solution to the m-cresolsulfonic acid. The molar ratio of the sulfonated cresol to formaldehyde will influence the degree of polymerization and the final properties of the resin.

-

Heat the mixture to 95-110°C and maintain this temperature for several hours (typically 4-6 hours) to facilitate the condensation reaction.

-

-

Purification:

-

The resulting crude this compound solution contains a mixture of oligomers, unreacted monomers, and other impurities.

-

Purification can be challenging due to the complex nature of the mixture. Techniques such as dialysis or precipitation in a non-solvent may be employed to remove low molecular weight impurities. A study on a similar polyester, polybutylene terephthalate, utilized a compressed CO2 antisolvent technique to effectively remove cyclic oligomers[1].

-

1.3. Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound oligomers.

Characterization of this compound Oligomers

The characterization of this compound is crucial for ensuring its quality, safety, and efficacy. Due to its polymeric nature, a range of analytical techniques is employed to determine its chemical structure, molecular weight distribution, and thermal properties.

2.1. Chromatographic Analysis

2.1.1. High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)

HPLC coupled with a mass spectrometer, particularly a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF), is a powerful tool for the separation and identification of individual oligomers and impurities in this compound solutions.

Experimental Protocol: HPLC-Q-TOF MS Analysis

-

Chromatographic System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column is commonly used. One study utilized an ACE EXCEL 5 C18-PFP column (4.6 mm × 250 mm, 5 μm)[2].

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate solution) and an organic solvent (e.g., methanol or acetonitrile) is typically employed[2].

-

Detection: A Q-TOF mass spectrometer allows for the accurate mass determination of the eluted components, facilitating the identification of oligomers and impurities based on their mass-to-charge ratio and fragmentation patterns[2].

-

Data Analysis: The analysis of the mass spectral data can reveal the presence of a series of oligomers with repeating monomer units and various impurities. A study successfully separated and characterized 21 previously unknown impurities in a this compound solution using this method[2].

2.1.2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is the standard method for determining the molecular weight distribution of polymers. This technique separates molecules based on their hydrodynamic volume in solution.

Experimental Protocol: GPC/SEC Analysis

-

System: A GPC/SEC system equipped with a refractive index (RI) detector.

-

Columns: A set of GPC columns with a suitable pore size for the expected molecular weight range of the this compound oligomers.

-

Mobile Phase: A solvent in which this compound is soluble and that is compatible with the GPC columns, such as tetrahydrofuran (THF) or dimethylformamide (DMF) with appropriate additives to prevent ionic interactions.

-

Calibration: The system is calibrated with narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate) to create a calibration curve of log(molecular weight) versus retention time.

-

Data Presentation: The results are typically presented as a molecular weight distribution curve. Key parameters derived from this curve are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn)[3]. While specific GPC data for this compound is not publicly available, Table 1 provides an example of how such data would be presented.

Table 1: Illustrative GPC/SEC Data for a Polymer Sample

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 2,500 g/mol |

| Weight-Average Molecular Weight (Mw) | 4,000 g/mol |

| Polydispersity Index (PDI) | 1.6 |

2.2. Spectroscopic Analysis

2.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrument: A Fourier-transform infrared spectrometer with an ATR accessory.

-

Sample Preparation: A small amount of the this compound sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Presentation: The spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Table 2 summarizes the expected characteristic IR absorption bands for this compound.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3600-3200 (broad) | O-H | Stretching (phenolic) |

| 3100-3000 | C-H | Stretching (aromatic) |

| 2950-2850 | C-H | Stretching (methylene bridge) |

| 1600-1450 | C=C | Stretching (aromatic ring) |

| 1260-1000 | S=O | Stretching (sulfonic acid) |

| 1200-1000 | C-O | Stretching (phenolic) |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of the atoms in the this compound oligomers. Both ¹H and ¹³C NMR would be employed.

Experimental Protocol: NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer.

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

-

Data Presentation: The chemical shifts (δ) are reported in parts per million (ppm). Table 3 provides expected chemical shift ranges for the key protons in this compound.

Table 3: Expected ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Proton Environment |

| 9.0 - 10.0 | -SO₃H |

| 6.5 - 8.0 | Aromatic H |

| 3.5 - 4.5 | -CH₂- (methylene bridge) |

| 2.0 - 2.5 | -CH ₃ |

2.3. Thermal Analysis

2.3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Experimental Protocol: TGA

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in a TGA pan.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature.

-

Data Presentation: The results are presented as a thermogram, a plot of mass percentage versus temperature. The derivative of this curve (DTG) shows the rate of mass loss. While a specific TGA thermogram for this compound is not available, a typical analysis would reveal the onset of decomposition and the temperature at which significant mass loss occurs.

2.3.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).

Experimental Protocol: DSC

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the this compound sample is hermetically sealed in a DSC pan.

-

Data Acquisition: The sample is subjected to a controlled temperature program, and the heat flow is measured relative to an empty reference pan.

-

Data Presentation: The results are presented as a thermogram, a plot of heat flow versus temperature. For an amorphous or semi-crystalline polymer like this compound, a characteristic glass transition temperature would be expected.

Table 4: Illustrative Thermal Analysis Data for a Phenolic Resin

| Analysis | Parameter | Value |

| TGA | Onset of Decomposition | ~250°C |

| DSC | Glass Transition Temperature (Tg) | 120 - 150°C |

2.4. Characterization Workflow Diagram

Caption: Workflow for the comprehensive characterization of this compound.

Conclusion

The synthesis and characterization of this compound oligomers require a multi-faceted analytical approach. While the synthesis follows a generally understood pathway of sulfonation and polycondensation, precise control over reaction conditions is paramount to achieving the desired oligomer distribution and purity. A suite of characterization techniques, including advanced chromatography, spectroscopy, and thermal analysis, is essential for elucidating the complex nature of this polymeric drug substance. This guide provides a foundational framework for researchers and professionals involved in the development, manufacturing, and quality control of this compound-based pharmaceutical products. Further research to establish publicly available, detailed synthesis protocols and comprehensive quantitative characterization data would be of significant value to the scientific community.

References

Policresulen's Selective Coagulation of Necrotic Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Policresulen is a topical hemostatic and antiseptic agent recognized for its unique ability to selectively coagulate necrotic and pathologically altered tissues while preserving healthy tissue.[1][2] This action facilitates the rapid cleansing and subsequent re-epithelialization of wounds and lesions.[1][3] The primary mechanism is rooted in its pronounced acidic properties, which induce the denaturation and precipitation of proteins, leading to coagulative necrosis.[4][5] This technical guide provides an in-depth exploration of the core mechanisms, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the proposed pathways of action for this compound.

Mechanism of Action: The Basis of Selectivity

This compound is a polycondensation product of metacresol-sulfonic acid and formaldehyde.[1] Its therapeutic effect is primarily driven by its high acidity and potent protein-denaturing capabilities.[4] When applied topically, it causes immediate coagulative necrosis of pathologically altered or devitalized tissue.[4]

The selectivity of this compound is a key attribute. While healthy, intact epithelium is largely unaffected, the agent acts intensely on necrotic and pathological tissues.[3][6][7] The precise biochemical basis for this selectivity is not fully elucidated, but it is hypothesized to be related to differences in the structural and biochemical properties of healthy versus compromised cell membranes. Necrotic or damaged cells exhibit altered membrane integrity and may expose molecules, such as phosphatidylserine on the outer leaflet, that can interact differently with the highly charged polymeric structure of this compound.[5][7] The strong acidic environment (a 50% solution has a pH of ~0.6) leads to a rapid and localized denaturation of proteins in these already compromised tissues, forming a protective eschar that detaches from the underlying healthy tissue.[4][8]

This process is distinct from biological cell death pathways like apoptosis or programmed necroptosis, as it does not rely on intracellular signaling cascades. Instead, it is a direct chemical debridement.

Figure 1: Proposed mechanism of this compound's selective action.

Quantitative Data and Physicochemical Properties

Direct quantitative data on the coagulation kinetics of this compound on tissue is limited in publicly available literature. However, data from clinical and in-use studies provide key parameters for its application.

| Parameter | Value / Range | Source of Data | Notes |

| Concentration | 50% (w/w) solution | Retrospective study | Used for treating hypergranulation tissue.[7] |

| pH | ~0.6 | Case Report | For a 50% solution, highlighting its strong acidity.[8] |

| Application Time | 1 - 3 minutes | Retrospective study | Effective hemostasis and coagulation observed within this timeframe.[6] |

| Elimination Half-life | 4 - 5 hours | Pharmacokinetic data | Systemic absorption is minimal with topical use.[5] |

Experimental Protocols

While specific preclinical studies detailing the mechanism of selectivity are scarce, a robust experimental protocol to investigate this phenomenon can be designed based on standard cell biology and histological techniques. Below is a representative workflow.

Representative Experimental Protocol: In Vitro Selectivity Assessment

Objective: To quantify the differential effect of this compound on the viability of healthy versus cancerous or experimentally necrotized cells.

1. Cell Culture:

- Healthy Model: Human dermal fibroblasts (HDF).

- Pathological Model: Human colorectal adenocarcinoma cells (e.g., HT-29) or squamous cell carcinoma cells.

- Culture cells to ~80% confluency in appropriate media in 96-well plates.

2. Induction of Necrosis (for comparative control):

- In a subset of wells containing HDFs, induce necrosis via a validated method (e.g., heat shock at 56°C for 30 minutes or treatment with a chemical inducer).

3. This compound Treatment:

- Prepare serial dilutions of a sterile this compound solution (e.g., from 1% down to 0.01%) in serum-free culture medium.

- Remove culture medium from wells and wash with PBS.

- Add this compound dilutions to triplicate wells for each cell type (Healthy HDF, Necrotic HDF, HT-29).

- Incubate for a short duration, mimicking clinical application (e.g., 1, 3, and 5 minutes).

4. Viability and Coagulation Assessment:

- Washout: After incubation, immediately remove the this compound solution and wash cells thoroughly with PBS three times to halt the chemical reaction.

- Microscopy: Observe all wells under a phase-contrast microscope to visually assess protein coagulation, cell detachment, and morphological changes. Capture images for qualitative analysis.

- Cell Viability Assay: Add fresh culture medium and a viability reagent (e.g., MTT or WST-8). Incubate as per the manufacturer's instructions and measure absorbance to quantify cell viability.

- Cytotoxicity Assay: Collect supernatant before adding viability reagent and perform an LDH (Lactate Dehydrogenase) assay to quantify membrane damage.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration and cell type relative to untreated controls.

- Determine the IC50 (half-maximal inhibitory concentration) for each cell type at each time point.

- Compare the IC50 values between healthy, necrotic, and cancerous cells to quantitatively assess selectivity.

start [label="Start: Cell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

cell_lines [label="Plate Healthy (HDF) and\nPathological (e.g., HT-29) Cells"];

induce_necrosis [label="Induce Necrosis in a\nSubset of Healthy Cells\n(e.g., Heat Shock)"];

treatment [label="Treat with Serial Dilutions\nof this compound\n(1-5 min exposure)"];

wash [label="Washout: Remove this compound\n& Rinse with PBS"];

assessment [label="Assessment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

microscopy [label="Phase-Contrast Microscopy\n(Visual Coagulation)"];

viability [label="MTT / WST-8 Assay\n(Metabolic Activity)"];

ldh [label="LDH Assay\n(Membrane Damage)"];

analysis [label="Data Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

ic50 [label="Calculate and Compare IC50 Values\n(Healthy vs. Pathological)"];

start -> cell_lines;

cell_lines -> induce_necrosis;

induce_necrosis -> treatment;

cell_lines -> treatment;

treatment -> wash;

wash -> assessment;

assessment -> microscopy;

assessment -> viability;

assessment -> ldh;

{microscopy, viability, ldh} -> analysis;

analysis -> ic50;

}

Figure 2: Experimental workflow for in vitro selectivity analysis.

Contextualizing this compound's Action: Chemical Necrosis vs. Biological Pathways

It is critical for drug development professionals to distinguish this compound's direct chemical action from regulated biological cell death pathways. Apoptosis and necroptosis are highly controlled processes involving complex signaling cascades, specific protein activation (e.g., caspases, RIP kinases), and gene expression programs. In contrast, this compound-induced coagulative necrosis is a direct physicochemical event—an immediate, localized, and non-programmed form of tissue destruction driven by extreme pH and protein denaturation. This distinction is fundamental to understanding its rapid action, lack of systemic toxicity, and clinical application as a chemical debridement and styptic agent.

Figure 3: Comparison of cell death mechanisms.

Conclusion

This compound's efficacy is based on a straightforward yet powerful mechanism: selective, acid-driven coagulation of non-viable tissue. This direct chemical action promotes wound debridement and healing without engaging complex biological pathways, making it a rapid and effective topical agent. While the precise molecular basis for its selectivity warrants further investigation, the existing evidence points towards a physicochemical interaction with compromised cell structures. The experimental frameworks outlined in this guide offer a basis for future research to further quantify this selectivity and explore the full potential of this unique polymer in drug development and clinical applications.

References

- 1. Effects of anticancer agents on cell viability, proliferative activity and cytokine production of peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein precipitation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound to treat hypergranulation tissue around drainage tubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral chemical burns caused by topical application of this compound: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective necrosis and total necrosis in focal cerebral ischemia. Neuropathologic observations on experimental middle cerebral artery occlusion in the macaque monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative proteomic analysis of prostate tissue specimens identifies deregulated protein complexes in primary prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Model In Vitro Study Using Hypericin: Tumor-Versus Necrosis-Targeting Property and Possible Mechanisms [mdpi.com]

- 8. agilent.com [agilent.com]

The Historical Development of Policresulen as an Antiseptic: A Technical Guide

Introduction

Policresulen is a topical antiseptic and hemostatic agent with a long history of clinical use, particularly in gynecology. Its development marks a significant contribution to the field of topical anti-infectives, distinguished by its dual mechanism of action: a potent, non-specific antimicrobial effect and a selective coagulative action on necrotic or pathologically altered tissues. This technical guide provides an in-depth overview of the historical development of this compound, its chemical properties, mechanism of action, and the evolution of its clinical applications, tailored for researchers, scientists, and drug development professionals.

Early Development and Chemical Synthesis

This compound emerged in the post-war era, a period of significant innovation in antiseptic and disinfectant research. It was first introduced for clinical use in the 1950s.

1.1. Initial Synthesis and Introduction

The earliest comprehensive report on this compound, under the brand name Albothyl, was published in 1954 by Alfred Renner in the German medical journal Medizinische Klinik. This publication laid the groundwork for its therapeutic use, describing it as a substance with a novel mechanism of action for treating gynecological diseases.

This compound is a polycondensation product of meta-cresolsulfonic acid and formaldehyde. This polymerization process results in a complex mixture of molecules with varying chain lengths, characterized by methylene bridges linking the sulfonated cresol units. The resulting polymer is a highly acidic aqueous solution, a key feature contributing to its therapeutic effects.

1.2. Chemical Structure and Properties

The generalized chemical structure of this compound is a chain of poly(metacresolsulfonic acid) linked by methylene groups. Its acidic nature is due to the presence of sulfonic acid groups, which are strong acids. This high acidity is fundamental to its antimicrobial and tissue-coagulative properties.

Mechanism of Action

The therapeutic efficacy of this compound is attributed to two primary, interconnected mechanisms: its broad-spectrum antiseptic activity and its selective action on non-viable tissue.

2.1. Antiseptic Mechanism

This compound's antiseptic effect is primarily a result of its high acidity. When applied topically, it creates a highly acidic environment (low pH), which is inhospitable to a wide range of pathogenic microorganisms, including bacteria, fungi, and protozoa. This acidic environment disrupts microbial cell membranes and denatures essential proteins, leading to microbial death. A notable characteristic of this compound is its selective antimicrobial action; it has been reported to effectively eliminate common vaginal pathogens while preserving the endogenous Döderlein bacilli (Lactobacillus species), which are crucial for maintaining a healthy vaginal microbiome.

2.2. Selective Coagulation and Tissue Regeneration

A unique feature of this compound is its ability to selectively coagulate necrotic and pathologically altered tissues without affecting healthy tissue. This selective action is attributed to the differential protein content and structure of pathological versus healthy cells. The high acidity of this compound leads to the denaturation and precipitation of proteins in necrotic tissues, forming a protective layer over the wound. This coagulum is then sloughed off, facilitating the removal of dead tissue and promoting the growth of healthy granulation tissue and subsequent re-epithelialization.

Antimicrobial Spectrum and Efficacy

Table 1: Antimicrobial Spectrum of this compound (Qualitative Data)

| Microorganism Type | Examples of Susceptible Pathogens |

| Gram-positive Bacteria | Staphylococcus spp., Streptococcus spp. |

| Gram-negative Bacteria | Various species commonly found in vaginal infections |

| Fungi | Candida albicans and other Candida species |

| Protozoa | Trichomonas vaginalis |

It is important to note that while this compound is effective against a wide array of pathogens, its non-specific, acid-based mechanism of action differs from the targeted mechanisms of traditional antibiotics.

Historical Experimental Protocols

Detailed experimental protocols from the initial studies in the 1950s are not extensively documented in currently available literature. However, based on the standard microbiological and antiseptic testing methods of that era, the following represents a likely protocol for evaluating the antimicrobial efficacy of this compound.

Representative Experimental Protocol: Agar Diffusion Method (Circa 1950s)

Objective: To determine the antimicrobial activity of this compound against selected pathogenic microorganisms.

Materials:

-

This compound solution (e.g., Albothyl)

-

Cultures of test microorganisms (e.g., Staphylococcus aureus, Candida albicans) grown in appropriate broth media.

-

Nutrient agar plates

-

Sterile filter paper discs

-

Sterile swabs

-

Incubator

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known cell density.

-

Inoculation of Agar Plates: A sterile swab is dipped into the microbial suspension and used to evenly streak the entire surface of a nutrient agar plate to create a uniform lawn of bacteria or fungi.

-

Application of this compound: Sterile filter paper discs are impregnated with a known concentration of the this compound solution.

-

Placement of Discs: The impregnated discs are placed onto the surface of the inoculated agar plates. A control disc impregnated with a sterile saline solution is also placed on the plate.

-

Incubation: The plates are incubated at a temperature and duration suitable for the growth of the test microorganism (e.g., 37°C for 24-48 hours).

-

Observation and Measurement: After incubation, the plates are examined for zones of inhibition around the discs. The diameter of the zone of no microbial growth is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Expected Results: The presence of a clear zone of inhibition around the this compound-impregnated disc would demonstrate its antimicrobial activity against the tested pathogen. The size of this zone would provide a semi-quantitative measure of its efficacy.

Evolution of Clinical Applications

This compound was initially and continues to be predominantly used in gynecology for the treatment of various conditions.

5.1. Gynecological Applications

The primary historical and ongoing use of this compound is in the management of:

-

Cervicitis and cervical ectopy (erosion)

-

Vaginitis of bacterial, fungal, and trichomonal origin

-

Hemostasis after cervical biopsies or other minor gynecological procedures

5.2. Expansion to Other Therapeutic Areas

Over time, the applications of this compound have expanded to other fields of medicine, including:

-

Dermatology: For the treatment of skin ulcers and other lesions.

-

Proctology: For the management of hemorrhoids and anal fissures.

-

Otolaryngology and Dentistry: For the treatment of aphthous ulcers and for hemostasis after dental procedures.

Conclusion

This compound represents a durable and effective antiseptic that has maintained its clinical relevance for over seven decades. Its historical development from its initial introduction in the 1950s highlights a unique therapeutic approach that combines broad-spectrum antimicrobial activity with selective tissue coagulation, promoting a favorable environment for wound healing. While detailed quantitative data and specific experimental protocols from its early development are not extensively available in modern databases, its long-standing clinical use attests to its efficacy and safety profile. For drug development professionals, the history of this compound underscores the potential for developing topical agents with multi-faceted mechanisms of action that can address both infection and tissue repair. Further research to quantify its antimicrobial efficacy using modern standardized methods could provide a more complete understanding of this enduring therapeutic agent.

Policresulen: A Technical Review of its Antimicrobial Spectrum

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Policresulen is a topical hemostatic and antiseptic agent, a polycondensation product of metacresolsulfonic acid and formaldehyde.[1] Its clinical applications, primarily in gynecology and dermatology, are well-documented, where it is utilized for its ability to selectively coagulate necrotic or pathologically altered tissues while promoting the regeneration of healthy tissue.[2] The therapeutic efficacy of this compound is attributed to its dual action: potent hemostatic effects and a broad antimicrobial spectrum. This technical guide provides a comprehensive literature review of the antimicrobial properties of this compound, with a focus on its mechanism of action, antimicrobial spectrum, and the methodologies used for its evaluation.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of this compound is attributed to its highly acidic nature and its capacity to induce protein coagulation.[2][3] This mode of action is non-specific, creating a hostile environment for a wide range of pathogenic microorganisms.

Key aspects of its mechanism include:

-

Acidic Environment: this compound solutions exhibit a very low pH, which is inhospitable to most bacteria and fungi. This acidic environment can disrupt the microbial cell wall and interfere with essential metabolic functions.[3]

-

Protein Denaturation: The strong affinity of this compound for proteins leads to their denaturation and precipitation.[3] This coagulative effect is believed to disrupt microbial cellular integrity and enzymatic activity, ultimately leading to cell death.

The following diagram illustrates the proposed mechanism of action:

Antimicrobial Spectrum

While extensive quantitative data from standardized antimicrobial susceptibility testing (AST) for this compound is not widely available in publicly accessible literature, qualitative evidence indicates a broad spectrum of activity against various pathogens.

Bacteria: this compound is reported to be effective against both Gram-positive and Gram-negative bacteria.[3] Notably, it is cited as being particularly sensitive against Gardnerella vaginalis, a key bacterium associated with bacterial vaginosis.[3]

Fungi: The antifungal activity of this compound has been noted, with specific mention of its efficacy against Candida species, common causative agents of vaginal yeast infections.[3]

Protozoa: this compound has demonstrated activity against protozoan pathogens, particularly Trichomonas vaginalis, the causative agent of trichomoniasis.[3]

Due to the lack of specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values in the reviewed literature, a quantitative summary table cannot be provided at this time.

Experimental Protocols for Antimicrobial Susceptibility Testing

The evaluation of this compound's antimicrobial activity would necessitate standardized methodologies. While specific protocols for this compound are not detailed in the available literature, the following outlines general, widely accepted methods for determining the antimicrobial spectrum of a compound. These can be adapted for testing this compound.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

-

Positive control (microorganism in broth without this compound).

-

Negative control (broth only).

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in the broth medium directly in the wells of the microtiter plate.

-

Inoculate each well (except the negative control) with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

The following diagram outlines the general workflow for a broth microdilution assay:

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

-

This compound stock solution.

-

Molten sterile agar medium (e.g., Mueller-Hinton Agar).

-

Sterile petri dishes.

-

Standardized inoculum of the test microorganism.

Procedure:

-

Prepare a series of agar plates each containing a different concentration of this compound by adding the appropriate volume of the stock solution to the molten agar before pouring the plates.

-

Once the agar has solidified, spot-inoculate the surface with the standardized microbial suspension.

-

Incubate the plates under appropriate conditions.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed after the MIC is determined to ascertain whether the antimicrobial agent is bacteriostatic or bactericidal.

Procedure:

-

Following the broth microdilution MIC test, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).

-

Spread the aliquot onto a fresh, antimicrobial-free agar plate.

-

Incubate the plates to allow for the growth of any surviving microorganisms.

-

The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Directions

This compound exhibits a broad antimicrobial spectrum, a property intrinsically linked to its acidic nature and protein-coagulating effects. While qualitative evidence supports its activity against a range of bacteria, fungi, and protozoa, there is a notable lack of publicly available, detailed quantitative data such as MIC and MBC values. For a more comprehensive understanding of its antimicrobial profile, further research employing standardized susceptibility testing methods is required. Such studies would enable a direct comparison of this compound's potency against various pathogens and with other antimicrobial agents, providing valuable information for drug development professionals and researchers in the field. The generation of robust quantitative data will be crucial for optimizing its clinical applications and exploring its full therapeutic potential.

References

- 1. Quantitative Determination of Dark and Light-Activated Antimicrobial Activity of Poly(Phenylene Ethynylene), Polythiophene, and Oligo(Phenylene Ethynylene) Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models [frontiersin.org]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Targets of Policresulen in Bacterial Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Policresulen, a polymeric condensation product of metacresolsulfonic acid and formaldehyde, is a topical antiseptic and hemostatic agent. While its clinical efficacy in treating various mucosal and skin lesions is well-established, a detailed understanding of its specific molecular targets within bacterial cells remains largely uncharacterized in publicly available literature. This technical guide synthesizes the current, albeit limited, knowledge regarding the antimicrobial mechanism of this compound, focusing on its effects on bacterial cellular components. The primary mechanism of action is attributed to its strong acidic nature and high reactivity, leading to non-specific protein coagulation. This guide also outlines relevant experimental protocols for future research to elucidate the precise molecular interactions of this compound with bacterial cells.

Introduction

This compound is utilized for its antiseptic properties in gynecology, dermatology, and dentistry. Its therapeutic effect is primarily linked to its ability to selectively coagulate necrotic and pathologically altered tissues while preserving healthy tissue.[1] The antimicrobial action of this compound is described as broad-spectrum, affecting bacteria, fungi, and some viruses.[2] This activity is largely attributed to its low pH (approximately 0.6) and its capacity to denature proteins. However, a detailed map of its specific molecular targets within bacterial cells is not well-documented in peer-reviewed scientific literature. This guide aims to consolidate the available information and provide a framework for future research.

General Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is believed to be a consequence of its physicochemical properties:

-

High Acidity: The low pH creates a highly acidic environment that is inhospitable to most microorganisms. This acidic environment can disrupt the integrity of bacterial cell walls and membranes and interfere with essential metabolic processes.[2]

-

Protein Coagulation: this compound's primary described mechanism is the denaturation and precipitation of proteins.[1] This non-specific action is thought to affect a wide range of proteins, including structural proteins and enzymes, leading to cell death.

Putative Molecular Targets in Bacterial Cells

Based on its known chemical properties and the general mechanisms of other acidic antiseptics, the following are postulated as the primary molecular targets of this compound in bacterial cells. It is important to note that specific experimental evidence for these interactions is currently lacking in the available literature.

Cell Envelope

The bacterial cell envelope, being the outermost structure, is the most likely initial point of contact for this compound.

-

Cell Wall: The acidic nature of this compound can lead to the hydrolysis of peptidoglycan, the primary structural component of the bacterial cell wall. This would weaken the cell wall, leading to osmotic instability and cell lysis.

-

Cell Membrane: The strong negative charge of this compound may interact with the charged components of the bacterial cell membrane, such as phospholipids and embedded proteins. This interaction, coupled with the low pH, could disrupt the membrane's integrity and function, leading to leakage of intracellular components and dissipation of the proton motive force.

Intracellular Proteins and Enzymes

Upon breaching the cell envelope, this compound is expected to interact with a wide array of intracellular proteins.

-

Enzyme Inactivation: The denaturing effect of this compound would lead to the inactivation of essential enzymes involved in critical metabolic pathways, such as glycolysis, the Krebs cycle, and cellular respiration. This would halt energy production and biosynthesis, leading to cell death.

-

Structural Protein Disruption: Coagulation of structural proteins would disrupt cellular architecture and processes like cell division.

Nucleic Acids

While direct interaction with nucleic acids has not been reported, the extreme intracellular pH drop caused by this compound could potentially lead to the denaturation of DNA and RNA, interfering with replication, transcription, and translation.

Quantitative Data

A comprehensive search of scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) values for this compound against a standardized panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) or fungi (e.g., Candida albicans). This lack of quantitative data represents a significant gap in the understanding of this compound's antimicrobial potency and spectrum.

Proposed Experimental Protocols for Target Elucidation

To address the current knowledge gaps, the following experimental protocols are proposed:

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

-

Objective: To quantify the antimicrobial activity of this compound against a panel of clinically relevant bacteria and fungi.

-

Methodology:

-

Prepare a two-fold serial dilution of this compound in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

Inoculate the wells of a 96-well microtiter plate with a standardized suspension of the test microorganism.

-

Add the this compound dilutions to the wells.

-

Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that inhibits visible growth.

-

To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Bacterial Cell Membrane Integrity Assay

-

Objective: To assess the effect of this compound on the integrity of the bacterial cell membrane.

-

Methodology:

-

Treat bacterial suspensions with various concentrations of this compound.

-

Use fluorescent probes such as propidium iodide (PI) and SYTO 9. PI can only enter cells with compromised membranes, while SYTO 9 can enter all cells.

-

Measure the fluorescence using a fluorometer or flow cytometer. An increase in PI fluorescence would indicate membrane damage.

-

Protein Coagulation Assay

-

Objective: To visualize and quantify the protein-coagulating effect of this compound on bacterial proteins.

-

Methodology:

-

Prepare a total protein extract from a bacterial culture.

-

Treat the protein extract with different concentrations of this compound.

-

Observe for the formation of a precipitate.

-

Quantify the precipitated protein using a protein assay (e.g., Bradford or BCA assay) after centrifugation.

-

Analyze the precipitated proteins using SDS-PAGE to identify the range of affected proteins.

-

Electron Microscopy

-

Objective: To visualize the morphological changes in bacterial cells upon treatment with this compound.

-

Methodology:

-

Treat bacterial cultures with a sub-lethal concentration of this compound for different time intervals.

-

Prepare the samples for Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).

-

Observe for changes in cell wall and membrane structure, as well as intracellular organization.

-

Visualizations

Logical Relationship of this compound's Postulated Mechanism of Action

References

Policresulen as a DENV2 NS2B/NS3 Protease Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of policresulen's activity as an inhibitor of the Dengue virus serotype 2 (DENV2) NS2B/NS3 protease, a critical enzyme for viral replication. The content herein is based on published research and is intended to inform further investigation and development in the field of anti-dengue therapeutics.

Executive Summary

Dengue virus infection presents a significant global health challenge with no specific antiviral treatment currently available. The viral NS2B/NS3 protease is an essential enzyme for processing the viral polyprotein, making it a prime target for drug development.[1][2][3] Research has identified this compound, a topical hemostatic and antiseptic agent, as a potent, competitive inhibitor of DENV2 NS2B/NS3 protease.[1][2][4] This document summarizes the quantitative inhibitory data, details the experimental methodologies used to characterize this inhibition, and visually represents the interaction and experimental workflows.

Quantitative Inhibition Data

The inhibitory potency of this compound against the DENV2 NS2B/NS3 protease and its effect on viral replication in a cellular model have been quantified. The following tables summarize the key findings.

Table 1: In Vitro Enzymatic and Antiviral Activity of this compound

| Parameter | Value | Cell Line/Assay Condition |

| IC50 (Protease Inhibition) | 0.48 µg/mL | Enzymatic inhibition assay |

| IC50 (DENV2 Replication) | 4.99 µg/mL | BHK-21 cells |

| IC50 (Cytotoxicity) | 459.45 µg/mL | BHK-21 cells |

| Therapeutic Index (TI) | 92.07 | Calculated as CC50/EC50 |

Data sourced from Wu et al., 2015.[1][5]

Table 2: Characterization of Inhibitory Mechanism

| Parameter | Finding | Method |

| Inhibition Type | Competitive | Lineweaver-Burk plot analysis |

| Binding Affinity (RU) | 257.8 | Surface Plasmon Resonance (SPR) |

| Effect on Protease Stability | Slight reduction in thermal stability (Tm decreased to 51.17 °C) | Differential Scanning Calorimetry |

Data sourced from Wu et al., 2015.[1][5][6]

Experimental Protocols

The following sections detail the methodologies employed to ascertain the inhibitory effects of this compound on DENV2 NS2B/NS3 protease.

DENV2 NS2B/NS3 Protease Inhibition Assay

An enzymatic inhibition assay was utilized to screen for and quantify the inhibitory potential of this compound.

-

Objective: To determine the concentration at which this compound inhibits 50% of the DENV2 NS2B/NS3 protease activity (IC50).

-

Methodology:

-

A library of approximately 1000 compounds was screened for inhibitory activity against the recombinant DENV2 NS2B/NS3 protease.

-

The assay measured the cleavage of a fluorogenic substrate by the protease.

-

The reaction was monitored to determine the rate of substrate cleavage in the presence and absence of the test compounds.

-

For this compound, a dose-response curve was generated by measuring protease activity at various concentrations of the compound to calculate the IC50 value.[1]

-

-

Kinetic Analysis: To determine the mechanism of inhibition, enzyme kinetics were studied at varying substrate concentrations in the presence of different concentrations of this compound. The data was plotted using a Lineweaver-Burk (double reciprocal) plot.[5]

Antiviral Activity in Cell Culture

The ability of this compound to inhibit DENV2 replication within a host cell was evaluated.

-

Objective: To determine the concentration of this compound required to inhibit 50% of DENV2 replication (IC50) in a cellular environment.

-

Cell Line: Baby Hamster Kidney (BHK-21) cells.[1]

-

Methodology:

-

BHK-21 cells were transfected with a DENV2 replicon system (Rlu-DENV-Rep) that expresses a Renilla luciferase reporter gene upon replication.[1][5]

-

Transfected cells were treated with various concentrations of this compound.

-

After an incubation period, the luciferase activity was measured, which is directly proportional to the level of viral replication.

-

A dose-response curve was generated to calculate the IC50 for antiviral activity.[5]

-

Cytotoxicity Assay

To assess the therapeutic potential, the toxicity of this compound to the host cells was determined.

-

Objective: To determine the concentration of this compound that causes 50% cell death (IC50 for cytotoxicity).

-

Cell Line: BHK-21 cells.[1]

-

Methodology:

-

BHK-21 cells were seeded in 96-well plates and incubated overnight.[5]

-

The cells were then treated with a range of concentrations of this compound.

-

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[1]

-

The absorbance was read using a spectrophotometer, and the data was used to calculate the cytotoxic IC50 value.[5]

-

Biophysical Interaction Analysis

Surface Plasmon Resonance (SPR) was used to study the direct binding of this compound to the DENV2 NS2B/NS3 protease.

-

Objective: To confirm a direct interaction between this compound and the protease and to quantify the binding response.

-

Methodology:

Mechanism of Action and Molecular Interactions

This compound acts as a competitive inhibitor of the DENV2 NS2B/NS3 protease.[1][2][4] Molecular docking and site-directed mutagenesis studies have elucidated the key interactions between this compound and the protease.

-

Key Interacting Residues: The study by Wu et al. (2015) identified that the Gln106 and Arg133 residues of the DENV2 NS2B/NS3 protease are crucial for the binding of this compound.[1][2]

-

Nature of Interaction: The interaction is mediated by hydrogen bonding between this compound and these specific amino acid residues within the protease's active site.[1][2]

Visualizations

The following diagrams illustrate the experimental workflows and the proposed inhibitory mechanism.

Caption: Experimental workflow for the characterization of this compound.

Caption: Mechanism of competitive inhibition by this compound.

Conclusion

This compound has been identified as a potent, competitive inhibitor of the DENV2 NS2B/NS3 protease.[1][2][4] It demonstrates significant antiviral activity in cell-based assays with a favorable therapeutic index. The mechanism of action involves direct binding to key residues in the protease's active site, thereby preventing the cleavage of the viral polyprotein essential for replication.[1][2] These findings suggest that this compound represents a promising scaffold for the development of novel anti-dengue therapeutics. Further research, including in vivo efficacy and safety studies, is warranted to explore its full potential.

References

- 1. This compound, a novel NS2B/NS3 protease inhibitor, effectively inhibits the replication of DENV2 virus in BHK-21 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a NS2B/NS3 protease inhibition assay using AlphaScreen® beads for screening of anti-dengue activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scribd.com [scribd.com]

- 6. This compound, a novel NS2B/NS3 protease inhibitor, effectively inhibits the replication of DENV2 virus in BHK-21 cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Chemical Structure and Polymerization of Policresulen

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, polymerization process, and physicochemical properties of policresulen. This compound is a polycondensation product of meta-cresolsulfonic acid and formaldehyde, utilized as a topical hemostatic and antiseptic agent. This document details its synthesis, chemical characteristics, and analytical methodologies for its characterization. Furthermore, it explores the current understanding of its mechanism of action, including its interaction with inflammatory signaling pathways.

Chemical Structure and Nomenclature

This compound is a complex polymeric substance with a variable molar mass.[1] It is the polycondensation product of meta-cresolsulfonic acid and formaldehyde.[1][2] The resulting polymer consists of repeating units of 2-hydroxy-4-methylbenzenesulfonic acid linked by methylene bridges.

Chemical Name: 2-hydroxy-4-methylbenzenesulfonic acid, polymer with formaldehyde[3] CAS Number: 101418-00-2[1] Molecular Formula: (C₈H₈O₄S)n · (CH₂O)n[4]

The structure consists of sulfonated cresol rings connected by methylene groups, with hydroxyl and sulfonic acid functional groups on the aromatic rings. The high acidity of the sulfonic acid groups is a key contributor to its mechanism of action.[2]

Polymerization of this compound

The synthesis of this compound involves the polycondensation of meta-cresol with formaldehyde, followed by sulfonation. While specific proprietary details of industrial synthesis are not publicly available, the general principles of phenol-formaldehyde resin production can be applied. The reaction is typically acid-catalyzed.

General Synthesis Pathway

The polymerization process can be conceptually understood in the following stages:

-

Hydroxymethylation: In the presence of an acid catalyst, formaldehyde reacts with m-cresol to form hydroxymethylated derivatives.

-

Condensation: The hydroxymethylated cresols then condense with other cresol molecules, eliminating water and forming methylene bridges between the aromatic rings.

-

Sulfonation: The resulting polymer is then sulfonated, typically using sulfuric acid or oleum, to introduce the sulfonic acid groups onto the aromatic rings.

The final product is a complex mixture of oligomers with varying chain lengths.[5][6]

Physicochemical Properties

This compound is typically supplied as a reddish-brown aqueous solution. It is characterized by its high acidity and astringent properties.

Quantitative Data